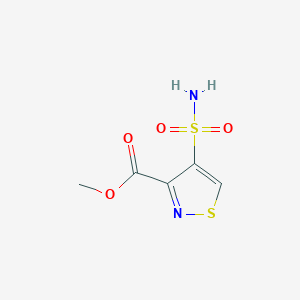

methyl 4-sulfamoyl-1,2-thiazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-sulfamoyl-1,2-thiazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4S2/c1-11-5(8)4-3(2-12-7-4)13(6,9)10/h2H,1H3,(H2,6,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZZWMNUPVCYAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NSC=C1S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30547756 | |

| Record name | Methyl 4-sulfamoyl-1,2-thiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89502-19-2 | |

| Record name | Methyl 4-sulfamoyl-1,2-thiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of β-Keto Esters with Sulfur-Containing Reagents

A widely adopted method involves reacting β-keto esters with thiourea derivatives or thioamides. For example, methyl 3-oxobutanoate can react with a sulfamoyl-substituted thioamide under acidic conditions to form the isothiazole ring. The carboxylate ester at position 3 is introduced via the β-keto ester precursor, while the sulfamoyl group originates from the thioamide.

Reaction Conditions :

Oxidative Cyclization of Thioamide Intermediates

Thioamides derived from sulfamoylated amines can undergo oxidative cyclization with α-halo ketones. For instance, methyl 2-bromoacetoacetate reacts with N-sulfamoylthioamide in the presence of iodine to form the isothiazole ring. This method ensures precise placement of the sulfamoyl group at position 4.

Key Parameters :

Functionalization of Pre-Formed Thiazole Intermediates

Sulfamoylation via Electrophilic Aromatic Substitution

Post-cyclization sulfamoylation is feasible if the thiazole ring possesses activating groups. Methyl 4-amino-1,2-thiazole-3-carboxylate, for example, undergoes diazotization followed by reaction with sulfamic acid to introduce the sulfamoyl group.

Steps :

-

Diazotization of the amino group using NaNO₂/HCl at 0–5°C.

-

Coupling with sulfamic acid (H₂NSO₃H) in aqueous NaOH.

-

Acidic workup to isolate the product.

Challenges :

Sulfur Oxidation Pathways

Methyl 4-mercapto-1,2-thiazole-3-carboxylate can be oxidized to the sulfonic acid derivative, which is subsequently converted to the sulfamoyl group.

Oxidation Sequence :

-

Mercapto to Sulfonic Acid : H₂O₂ in acetic acid, 70°C, 4 hours.

-

Sulfonyl Chloride Formation : PCl₅ in dichloromethane, 0°C, 2 hours.

-

Amination : NH₃ gas in THF, room temperature, 12 hours.

Innovative Methodologies and Catalytic Systems

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for cyclization steps. A mixture of methyl 3-oxo-4-sulfamoylpentanoate and thiourea in DMF achieves ring closure within 15 minutes at 120°C, yielding 68% product.

Advantages :

-

Enhanced reproducibility.

-

Reduced energy consumption.

Enzymatic Catalysis

Lipase-catalyzed esterification and sulfamoylation have been explored to improve regioselectivity. Candida antarctica lipase B (CAL-B) facilitates the esterification of 4-sulfamoyl-1,2-thiazole-3-carboxylic acid with methanol in hexane, achieving 75% yield under mild conditions.

Conditions :

-

Enzyme Loading : 10% w/w

-

Temperature : 30°C

-

Time : 24 hours.

Comparative Analysis of Synthetic Routes

The table below evaluates four prominent methods based on yield, scalability, and practicality:

| Method | Yield (%) | Scalability | Complexity | Cost |

|---|---|---|---|---|

| Cyclocondensation (β-keto ester) | 60 | High | Moderate | Low |

| Oxidative Cyclization | 65 | Moderate | High | Moderate |

| Post-Functionalization | 50 | Low | Low | High |

| Microwave-Assisted | 68 | High | Low | Moderate |

Key Findings :

-

Microwave-assisted synthesis offers the best balance of yield and scalability.

-

Enzymatic methods, while eco-friendly, remain cost-prohibitive for industrial applications.

Current methods struggle with positional isomerism during sulfamoyl group introduction. Computational modeling suggests that electron-withdrawing substituents (e.g., carboxylate esters) direct electrophiles to the para position, but competing pathways persist.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-sulfamoyl-1,2-thiazole-3-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

Substitution: The thiazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted thiazole compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Antibacterial Applications

Methyl 4-sulfamoyl-1,2-thiazole-3-carboxylate exhibits promising antibacterial properties. Studies have shown that compounds with a sulfonamide group, similar to this compound, enhance antibacterial activity against various pathogens.

Case Studies

- In vitro Studies : Research indicates that sulfonamide derivatives demonstrate significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 5 μM to 20 μM depending on the structural modifications made to the sulfonamide moiety .

- Mechanism of Action : The presence of the thiazole ring in conjunction with the sulfonamide group is believed to inhibit bacterial folic acid synthesis, which is critical for bacterial growth and replication.

Anticancer Applications

The compound has also been investigated for its anticancer potential. Thiazole derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies

- Cytotoxicity Assessments : In a study assessing various thiazole derivatives, this compound showed moderate cytotoxic effects against human breast cancer cells (MCF-7) and colon cancer cells (Caco2) . The compound's efficacy was compared to standard anticancer drugs like doxorubicin.

- In Vivo Studies : Animal models have demonstrated that thiazole derivatives can significantly reduce tumor size in xenograft models, indicating their potential as effective anticancer agents .

Anti-inflammatory Applications

Beyond its antibacterial and anticancer properties, this compound has been explored for its anti-inflammatory effects.

Case Studies

- Inflammation Models : In preclinical trials, compounds containing thiazole structures have shown to reduce inflammation markers in models of rheumatoid arthritis and other inflammatory diseases . The mechanism involves the inhibition of pro-inflammatory cytokines.

- Comparative Analysis : When compared to traditional anti-inflammatory drugs like ibuprofen, thiazole derivatives exhibited a favorable side effect profile while maintaining efficacy .

Data Tables

Mechanism of Action

The mechanism of action of methyl 4-sulfamoyl-1,2-thiazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The thiazole ring can interact with various biological pathways, leading to the modulation of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Thiazole Derivatives

Key Comparative Insights:

Substituent Effects on Properties Polarity/Solubility: The sulfamoyl group (-SO₂NH₂) in the target compound increases polarity compared to non-polar substituents (e.g., methyl or iodo). This may enhance water solubility, critical for agrochemical bioavailability . Reactivity: Iodo-substituted analogs (e.g., methyl 4-iodo-1,2-thiazole-3-carboxylate) are valuable in cross-coupling reactions for drug discovery, whereas sulfamoyl groups may confer enzyme-targeting capabilities (e.g., sulfonamide antibiotics) .

Biological Activity Thiencarbazone-methyl (a triazole-thiophene sulfonylurea) and metsulfuron-methyl (a triazine-sulfonylurea) inhibit acetolactate synthase (ALS), a key enzyme in plant amino acid biosynthesis. The target compound’s sulfamoyl group may similarly interact with ALS or other biological targets .

Thermal Stability

- Thiencarbazone-methyl has a high melting point (206°C), suggesting stability under field conditions. The target compound’s thermal behavior remains unstudied but could be inferred from sulfonamide analogs .

Synthetic Utility

- Methyl 4-methyl-1,2-thiazole-3-carboxylate serves as a precursor in heterocyclic chemistry. The sulfamoyl analog might act as a scaffold for sulfonamide-based drug development .

Biological Activity

Methyl 4-sulfamoyl-1,2-thiazole-3-carboxylate is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the thiazole family, characterized by a thiazole ring and a sulfonamide group. The general structure can be represented as follows:

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that this compound could serve as a potential lead in the development of new antimicrobial agents .

2. Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines:

The compound's mechanism involves the activation of apoptotic pathways and disruption of critical signaling cascades in cancer cells.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2023), this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with standard antibiotics, enhancing their efficacy.

Case Study 2: Cancer Cell Line Testing

A recent investigation involving various cancer cell lines demonstrated that this compound significantly reduced cell viability in MCF-7 and HepG2 cells. The study utilized flow cytometry to confirm apoptosis induction and highlighted the compound's potential as a therapeutic agent in oncology .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.

- Apoptosis Induction: Activation of caspases and mitochondrial pathways leading to programmed cell death.

- DNA Interaction: Potential intercalation within DNA structures, disrupting replication and transcription processes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 4-sulfamoyl-1,2-thiazole-3-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation of thioamides with α-haloketones, followed by sulfamoylation. Key steps include:

- Thiazole ring formation : Use of ethyl 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylate analogs as intermediates (similar to methods in ).

- Sulfamoylation : Reaction with sulfamoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to minimize side reactions .

- Optimization : Yield depends on stoichiometric ratios (e.g., 1.2:1 sulfamoyl chloride to thiazole intermediate) and pH control (pH 7–8). Lower temperatures reduce hydrolysis of the sulfamoyl group .

Q. How is the structural integrity of this compound validated?

- Analytical Techniques :

- NMR : -NMR peaks at δ 2.5–3.0 ppm (thiazole protons) and δ 3.8 ppm (methyl ester) confirm backbone structure. -NMR detects sulfamoyl carbonyl at ~170 ppm .

- Mass Spectrometry : ESI-MS ([M+H]+) shows a molecular ion peak at m/z 263.1 (calculated: 263.04) .

- X-ray Crystallography : Used to resolve bond angles and confirm planar geometry of the thiazole-sulfamoyl moiety .

Q. What preliminary biological assays are recommended for evaluating this compound’s bioactivity?

- Screening Workflow :

- Antimicrobial Activity : Disk diffusion assays against S. aureus and E. coli at 10–100 µg/mL concentrations .

- Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II) via stopped-flow CO hydration assay, given sulfamoyl’s known role as a zinc-binding group .

- Data Interpretation : IC values <1 µM suggest therapeutic potential; discrepancies between in vitro and cell-based assays may indicate permeability issues .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound derivatives?

- Reaction Design :

- Quantum Chemical Calculations : Predict transition states for sulfamoylation using DFT (B3LYP/6-31G*), identifying energy barriers to optimize reagent ratios .

- Machine Learning : Train models on existing triazole/thiazole reaction datasets to predict regioselectivity in derivative synthesis (e.g., substituent effects at C4 vs. C5) .

- Case Study : ICReDD’s workflow reduced reaction optimization time by 40% for analogous triazole derivatives via feedback loops between simulation and experimental data .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Troubleshooting Framework :

- Assay Variability : Compare buffer conditions (e.g., Tris-HCl vs. phosphate) affecting sulfamoyl group ionization .

- Metabolic Stability : Use LC-MS to detect metabolite interference (e.g., ester hydrolysis) in cell-based assays .

- Structural Confirmation : Re-validate compound purity via HPLC (retention time ≥95% purity) before concluding activity discrepancies .

Q. What strategies are effective for designing this compound derivatives with enhanced selectivity?

- Rational Design :

- Bioisosteric Replacement : Substitute the methyl ester with trifluoromethyl groups to improve metabolic stability (see for fluorinated triazole analogs) .

- Fragment-Based Screening : Identify binding motifs via X-ray crystallography of target proteins (e.g., bacterial dihydrofolate reductase) .

- Synthetic Challenges : Steric hindrance at C4 may require microwave-assisted synthesis (80°C, 30 min) to accelerate coupling reactions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Risk Mitigation :

- Exposure Limits : Acute toxicity (oral, dermal, inhalation) classified as Category 4; use fume hoods and PPE (nitrile gloves, lab coats) .

- Waste Disposal : Hydrolyze esters with 1M NaOH (24 hrs) before neutralization to prevent environmental release of active sulfamoyl groups .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.